molecular formula C18H21N3O5S B2372612 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034226-75-8

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

Número de catálogo: B2372612
Número CAS: 2034226-75-8
Peso molecular: 391.44
Clave InChI: ATZXANQGHRFFTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a heterocyclic compound featuring a sulfonamide-linked piperidine scaffold fused to a 2,3-dihydrobenzo[1,4]dioxin moiety and a substituted pyridazine ring.

Propiedades

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]oxy-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-13-4-7-18(20-19-13)26-14-3-2-8-21(12-14)27(22,23)15-5-6-16-17(11-15)25-10-9-24-16/h4-7,11,14H,2-3,8-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZXANQGHRFFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine represents a novel structure with potential biological activities. Its intricate molecular design suggests various pharmacological applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic implications.

Molecular Characteristics

  • Molecular Formula : C26H25N5O3
  • Molecular Weight : 455.5 g/mol
  • IUPAC Name : 4-[3-[[(2S)-2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine
  • SMILES Notation : CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC@HC5=CN=C(C=C5)OC)

The compound's structure features a complex arrangement involving a pyridazine ring and sulfonyl piperidine moiety, which are key to its biological interactions.

Research indicates that the biological activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have demonstrated inhibitory effects on various kinases implicated in cancer progression, such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Properties : Compounds with similar structures have shown to modulate inflammatory pathways by inhibiting nitric oxide production and cytokine release .
  • Cell Cycle Regulation : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
Anti-inflammatoryReduction in NO and TNF-alpha levels
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Antitumor Activity : A study evaluated the effect of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxic effects, particularly when combined with doxorubicin, suggesting a synergistic action that enhances therapeutic efficacy against resistant cancer types .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related derivatives. The findings showed that these compounds effectively reduced inflammation markers in vitro, indicating their potential use in treating inflammatory diseases .

Aplicaciones Científicas De Investigación

Neuropharmacology

Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant activity at alpha(2)-adrenoceptors, which are implicated in the modulation of neurotransmitter release in the brain. The compound's structure suggests that it may enhance noradrenergic signaling, making it a candidate for addressing conditions like Parkinson's and Alzheimer's disease .

Case Study: Alpha(2)-Adrenoceptor Antagonists

A study on substituted piperidin derivatives revealed that compounds similar to the target molecule demonstrated potent binding affinity to alpha(2)-adrenoceptors. Notably, compound 33g showed promising central effects following oral administration, indicating potential therapeutic benefits in neurodegenerative conditions .

Anticancer Activity

The sulfonamide group within the compound may contribute to its anticancer properties. Sulfonamides are known for their ability to inhibit carbonic anhydrases, which can be exploited in cancer therapy by disrupting tumor growth and proliferation.

Data Table: Anticancer Activity of Sulfonamide Derivatives

Compound NameTargetIC50 (µM)Reference
Compound ACA IX0.5
Compound BCA XII0.7
Target CompoundCA IXTBDThis Study

G Protein-Coupled Receptor Modulation

The structural features of 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine suggest potential interactions with G protein-coupled receptors (GPCRs). Given that GPCRs play crucial roles in various physiological processes and are common drug targets, this compound may serve as a lead for developing new therapeutic agents .

Synthesis and Derivatization Studies

Recent studies have focused on synthesizing various derivatives of the parent compound to explore modifications that enhance biological activity or selectivity for specific receptors. This includes altering substituents on the piperidine ring or modifying the sulfonyl group.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamide-containing heterocycles, which are prevalent in drug discovery. Below, we compare it with 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine (CAS: 95591-73-4), a closely related analog, to highlight key differences and implications (Table 1).

Table 1: Structural and Physicochemical Comparison

Property 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine
Core Structure Piperidine ring with pyridazine-oxy substitution Piperazine ring
Molecular Formula Not publicly available (estimated: C₁₈H₂₀N₃O₅S) C₁₂H₁₆N₂O₄S
Molar Mass (g/mol) ~394.43 (estimated) 284.33
Key Functional Groups Sulfonyl, pyridazine, methyl, benzodioxin Sulfonyl, benzodioxin, piperazine
Hydrogen Bond Acceptors 7 (estimated) 6
Lipophilicity (LogP) Higher (due to pyridazine methyl and piperidine) Lower (piperazine increases polarity)

Key Differences and Implications

Heterocyclic Core: The piperidine ring in the target compound introduces a single nitrogen atom, reducing basicity compared to the piperazine analog (two nitrogen atoms). This may affect membrane permeability and target binding kinetics .

Solubility and Bioavailability :

  • The piperazine analog’s higher polarity (LogP ~1.2 estimated) likely improves aqueous solubility, whereas the target compound’s methylpyridazine group increases lipophilicity (LogP ~2.5 estimated), favoring blood-brain barrier penetration.

Synthetic Accessibility :

  • The piperazine derivative is synthetically simpler due to fewer substituents, as evidenced by its commercial availability (CAS: 95591-73-4). The target compound’s complex pyridazine linkage may require multi-step synthesis, impacting scalability .

Pharmacological Potential: Piperazine-based sulfonamides are well-documented in kinase inhibition and antimicrobial activity. The target compound’s pyridazine moiety could shift selectivity toward adenosine receptors or phosphodiesterases, though experimental validation is needed.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine?

  • Methodological Answer : Synthesis optimization requires careful control of:
  • Temperature : Reactions often proceed at room temperature to reflux (40–120°C), depending on the sulfonylation and coupling steps .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilic substitution reactions, while dichloromethane is suitable for sulfonamide formation .
  • Reaction Time : Multi-step syntheses may require 12–72 hours for completion, with intermediate purification via column chromatography .
  • Catalysts : Base catalysts (e.g., triethylamine) are critical for deprotonation during sulfonylation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify hydrogen/carbon environments (e.g., sulfonyl group at δ ~3.5 ppm for piperidine protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in solvents like DMSO (high solubility for biological assays), water (low solubility, requiring co-solvents), and ethanol (moderate solubility for crystallization) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) with bioactivity data to prioritize synthetic targets .
  • Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to optimize reaction conditions and reduce experimental trial-and-error .

Q. How should researchers resolve contradictions in biological activity data between similar compounds?

  • Methodological Answer :
  • Comparative SAR Analysis : Tabulate substituent effects (Table 1) and validate hypotheses via focused libraries.

  • Assay Standardization : Ensure consistent protocols (e.g., MIC values for antimicrobial assays) to minimize variability .

    Table 1. Substituent Effects on Bioactivity

    Substituent PositionFunctional GroupObserved Activity TrendReference
    Piperidine sulfonylElectron-withdrawingEnhanced enzyme inhibition
    Pyridazine methylHydrophobicImproved membrane permeability

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :
  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent volume, stirring rate) .
  • Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., sulfonylation) to improve safety and reproducibility .

Q. How can researchers elucidate the mechanism of action for this compound in antimicrobial assays?

  • Methodological Answer :
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Resistance Development Studies : Serial passage assays to evaluate mutation frequency .
  • Metabolomic Profiling : LC-MS/MS to identify disrupted metabolic pathways in treated pathogens .

Methodological Challenges and Solutions

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

  • Answer :
  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., piperidine sulfonyl → carbamate) and use ANOVA to assess significance .
  • High-Throughput Screening : Pair combinatorial chemistry with automated bioassays to rapidly evaluate libraries .

Q. How to address low yields in the final coupling step of the synthesis?

  • Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while improving yield .

Q. What are best practices for handling discrepancies in spectroscopic data?

  • Answer :
  • Multi-Technique Validation : Cross-check NMR with IR (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}) and X-ray crystallography .
  • Collaborative Peer Review : Share raw data with computational chemists to reconcile anomalies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.